molecular formula C11H13F3N2O2 B2555560 3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione CAS No. 26676-01-7

3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2555560
CAS No.: 26676-01-7
M. Wt: 262.232
InChI Key: CJOXKQXGZFZFKA-UHFFFAOYSA-N
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Description

3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is a chemical compound that belongs to the class of pyrimidinediones. This compound is characterized by the presence of a cyclohexyl group and a trifluoromethyl group attached to a pyrimidinedione core. Pyrimidinediones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a trifluoromethyl-substituted diketone in the presence of a base, followed by cyclization to form the pyrimidinedione ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the trifluoromethyl group with other functional groups.

Scientific Research Applications

3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3-cyclohexyl-2,4(1H,3H)-pyrimidinedione: Lacks the trifluoromethyl group.

    6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione: Lacks the cyclohexyl group.

    3-cyclohexyl-6-methyl-2,4(1H,3H)-pyrimidinedione: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

3-cyclohexyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both the cyclohexyl and trifluoromethyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its stability and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

3-cyclohexyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c12-11(13,14)8-6-9(17)16(10(18)15-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOXKQXGZFZFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C=C(NC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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